![molecular formula C13H17FN2O B4835458 N-cyclopentyl-N'-(2-fluorobenzyl)urea](/img/structure/B4835458.png)
N-cyclopentyl-N'-(2-fluorobenzyl)urea
Overview
Description
N-cyclopentyl-N'-(2-fluorobenzyl)urea (CFB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFB is a urea derivative that has been synthesized through various methods and has shown promising results in various studies.
Mechanism of Action
N-cyclopentyl-N'-(2-fluorobenzyl)urea exerts its effects through the inhibition of various enzymes and proteins, including cyclin-dependent kinase 4 (CDK4), nuclear factor kappa B (NF-κB), and β-secretase (BACE1). CDK4 is involved in cell cycle regulation and is overexpressed in many cancer cells. NF-κB is a transcription factor that regulates inflammation and is overactivated in many inflammatory diseases. BACE1 is involved in the formation of amyloid beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2-fluorobenzyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, N-cyclopentyl-N'-(2-fluorobenzyl)urea has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-N'-(2-fluorobenzyl)urea has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit specific enzymes and proteins. However, N-cyclopentyl-N'-(2-fluorobenzyl)urea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-cyclopentyl-N'-(2-fluorobenzyl)urea, including the investigation of its potential as a combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, further research is needed to determine the optimal dosage and administration of N-cyclopentyl-N'-(2-fluorobenzyl)urea for therapeutic applications. Further studies are also needed to investigate the potential side effects of N-cyclopentyl-N'-(2-fluorobenzyl)urea and its long-term safety.
Scientific Research Applications
N-cyclopentyl-N'-(2-fluorobenzyl)urea has been investigated for its potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease. N-cyclopentyl-N'-(2-fluorobenzyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. Additionally, N-cyclopentyl-N'-(2-fluorobenzyl)urea has been shown to inhibit the formation of amyloid beta peptides, which are associated with Alzheimer's disease.
properties
IUPAC Name |
1-cyclopentyl-3-[(2-fluorophenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-8-4-1-5-10(12)9-15-13(17)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCOBKBSWVQHCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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